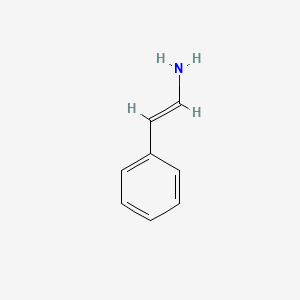

Styrylamine

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H9N |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

(E)-2-phenylethenamine |

InChI |

InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+ |

InChI Key |

UWRZIZXBOLBCON-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/N |

Canonical SMILES |

C1=CC=C(C=C1)C=CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Styrylamine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styrylamine, a chemical moiety characterized by a vinylamine (B613835) group attached to a phenyl ring, represents a versatile scaffold with significant implications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a key pharmacophore in naturally occurring and synthetic compounds with notable antimalarial and antibacterial properties. This document includes detailed experimental protocols for the synthesis and biological evaluation of this compound-containing compounds, alongside a summary of their quantitative properties to facilitate further research and development.

Chemical Structure and Properties

The term "this compound" broadly refers to compounds containing the 2-phenylethenamine backbone. The parent compound, (E)-2-phenylethenamine, serves as the foundational structure from which a diverse array of derivatives is derived. Substitutions on the phenyl ring and the amine group give rise to a wide range of compounds with varied electronic and steric properties, profoundly influencing their chemical reactivity and biological activity.

Core Structure

The fundamental this compound structure consists of a phenyl group connected to an amino group via a vinyl linker. The stereochemistry of the double bond, typically in the trans or (E) configuration, is a crucial determinant of the molecule's overall shape and its interaction with biological targets.

Table 1: Chemical Identifiers for (E)-2-phenylethenamine

| Identifier | Value |

| IUPAC Name | (E)-2-phenylethenamine[1] |

| SMILES | C1=CC=C(C=C1)/C=C/N[1] |

| Molecular Formula | C8H9N[1] |

| Molecular Weight | 119.16 g/mol [1] |

| CAS Number | 83148-11-2 |

Physicochemical Properties of Key Derivatives

The properties of this compound derivatives can be significantly altered by the introduction of various functional groups. 4-Aminostilbene (4-(2-phenylethenyl)aniline), a prominent derivative, showcases how these modifications impact the molecule's characteristics.

Table 2: Physicochemical Properties of 4-Aminostilbene

| Property | Value |

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| Melting Point | 151 °C |

| Appearance | Yellow solid |

| Water Solubility | Insoluble |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the stereoselective synthesis of the styryl double bond, typically favoring the (E)-isomer.

Experimental Protocol: Synthesis of trans-4-Aminostilbene via Reduction of trans-4-Nitrostilbene

This protocol details the chemoselective reduction of a nitro group to an amine in the presence of a double bond.

Materials:

-

trans-4-Nitrostilbene

-

Diboronic acid

-

4,4'-Bipyridyl

-

N,N-Dimethylformamide (DMF)

-

1 M Sodium bicarbonate (NaHCO3) aqueous solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of trans-4-nitrostilbene (1.13 g, 5.00 mmol) in DMF (30 mL), add diboronic acid (1.34 g, 15.0 mmol, 3.0 eq.) and 4,4'-bipyridyl (3.9 mg, 0.025 mmol, 0.50 mol%) at room temperature.

-

Stir the mixture at the same temperature for 1 hour.

-

Dilute the reaction mixture with 1 M NaHCO3 aqueous solution (100 mL).

-

Filter the resulting solid.

-

Purify the solid by column chromatography on silica gel using a gradient of dichloromethane in hexane (0:1 to 4:1) to yield trans-4-aminostilbene as a yellow solid (891 mg, 91% yield).

Biological Activities and Signaling Pathways

The this compound motif is a constituent of various biologically active molecules, most notably the cyclopeptide alkaloids. These natural products have demonstrated significant potential as antimalarial and antibacterial agents.

Antimalarial Activity

Cyclopeptide alkaloids containing a this compound moiety have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is thought to involve the inhibition of parasitic growth, though the precise molecular targets are still under investigation. Docking studies of some this compound-containing compounds suggest potential binding to glycogen (B147801) synthase kinase-3β (GSK-3β), a putative target in the parasite.[2]

Antibacterial Activity

Certain this compound derivatives have also exhibited antibacterial properties. The mechanism of action is likely multifaceted and may involve disruption of the bacterial cell membrane or interference with essential cellular processes.

Signaling Pathways

While the specific signaling pathways modulated by simple this compound derivatives are not extensively characterized, the broader class of compounds they belong to, such as stilbenes, are known to interact with a variety of cellular targets. The this compound moiety in more complex molecules like cyclopeptide alkaloids may contribute to their interaction with biological systems, potentially including G protein-coupled receptors (GPCRs), although further research is needed to elucidate these mechanisms.

Experimental Protocols for Biological Assays

In Vitro Antimalarial Assay against Plasmodium falciparum

This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of this compound derivatives against the malaria parasite.

Materials:

-

Plasmodium falciparum 3D7 strain culture

-

Human red blood cells (B+)

-

RPMI 1640 medium

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Giemsa stain

-

Candle jar

Procedure:

-

Prepare a stock solution of the test compound by dissolving 1 mg in 100 µL of DMSO.[3]

-

Further dilute the stock solution with RPMI to achieve final concentrations of 10, 5, 1, and 0.5 µg/mL.[3]

-

Transfer 100 µL of each test solution concentration to a 96-well microplate.[3]

-

Prepare a parasite culture with a parasitemia of approximately 1% and add 100 µL to each well.[3]

-

Place the microplate in a candle jar and incubate for 72 hours at 37 °C.[3]

-

After incubation, harvest the parasites and prepare thin blood smears.[4]

-

Stain the smears with 10% Giemsa and determine the parasitemia by microscopy.[3]

-

Calculate the IC50 value by comparing the parasitemia in the treated wells to the untreated control.

Antibacterial Susceptibility Testing using Agar (B569324) Well Diffusion Method

This protocol describes a standard method for assessing the antibacterial activity of this compound compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA)

-

Sterile cotton swabs

-

Sterile Petri dishes

-

Sterile well borer (7 mm diameter)

-

Test compound solutions at various concentrations

-

Positive control (e.g., chloramphenicol)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a bacterial inoculum and uniformly spread it onto the surface of an MHA plate using a sterile cotton swab.[5]

-

Cut wells of 7 mm diameter into the agar using a sterile borer, ensuring they are at least 20 mm apart.[5]

-

Add 50 µL of the test compound solution at a specific concentration into each well.[5]

-

Include wells with a positive control antibiotic and a solvent control.

-

Allow the plates to stand for 15 minutes to facilitate diffusion, then incubate at 37 °C for 24 hours.[6]

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[6]

Visualizations

Logical Relationship: Synthesis of 4-Aminostilbene

Caption: Synthesis of 4-Aminostilbene from 4-Nitrostilbene.

Experimental Workflow: Antimalarial Assay

Caption: Workflow for the in vitro antimalarial assay.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its presence in natural products with potent biological activities underscores its importance. This technical guide has provided a foundational understanding of the chemical properties, synthesis, and biological evaluation of this compound derivatives. The detailed experimental protocols and compiled data are intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity. Further exploration into the specific molecular targets and signaling pathways of this compound-containing compounds will be crucial for optimizing their therapeutic potential.

References

- 1. This compound | C8H9N | CID 6440405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Design, synthesis and biological evaluation of antimalarial activity of new derivatives of 2,4,6-s-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. heteroletters.org [heteroletters.org]

(E)-2-phenylethenamine synthesis pathways

An In-depth Technical Guide on the Synthesis of (E)-2-phenylethenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-phenylethenamine, commonly known as cinnamylamine (B1233655), and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry.[1] These compounds, structurally derived from naturally occurring substances like cinnamic acid and cinnamaldehyde (B126680), serve as a versatile scaffold for designing novel bioactive molecules.[1] The interest in cinnamylamines stems from their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for (E)-2-phenylethenamine, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.

Core Synthesis Pathways

The synthesis of (E)-2-phenylethenamine can be achieved through several strategic routes, primarily categorized into chemical synthesis and biosynthesis. Chemical methods often involve the transformation of commercially available precursors such as cinnamaldehyde, cinnamic acid, and cinnamyl alcohol.[2] Biosynthetic routes, on the other hand, leverage enzymatic transformations in engineered microorganisms to produce cinnamylamine from renewable feedstocks.[2]

Reductive Amination of Cinnamaldehyde

Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. In the context of (E)-2-phenylethenamine synthesis, cinnamaldehyde is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine.[3][4] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[5][6]

Experimental Protocol: Reductive Amination of Cinnamaldehyde

-

Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol. Add a solution of ammonia or ammonium chloride (1.5-2 equivalents) in the same solvent. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3]

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 20°C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-2-phenylethenamine. The product can be further purified by distillation under reduced pressure or by column chromatography.

Reduction of Cinnamic Acid Derivatives

Another common pathway involves the conversion of cinnamic acid to a more reactive derivative, such as a cinnamamide (B152044), followed by reduction. Cinnamic acid is first converted to cinnamoyl chloride, typically using thionyl chloride. The cinnamoyl chloride is then reacted with an amine to form the corresponding cinnamamide. This amide is subsequently reduced to (E)-2-phenylethenamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][7]

Experimental Protocol: Reduction of Cinnamamide with LiAlH₄

-

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.[8]

-

Addition of Cinnamamide: Dissolve cinnamamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.[9]

-

Reaction Completion and Quench: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours. Cool the flask to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[10]

-

Work-up and Purification: Stir the resulting white precipitate at room temperature for 30 minutes. Filter the mixture and wash the solid residue with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Palladium-Catalyzed Heck Reaction

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds and can be employed for the synthesis of cinnamylamine derivatives.[11][12] This approach typically involves the palladium-catalyzed coupling of an aryl halide with an allylamine (B125299) derivative.[1] A common strategy is to use N-Boc-allylamine, which couples with an aryl bromide to yield a Boc-protected trans-cinnamylamine with high stereoselectivity.[11] Subsequent deprotection of the Boc group affords the final product.

Experimental Protocol: Heck Reaction for N-Boc-Cinnamylamine Synthesis

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1 equivalent), N-Boc-allylamine (1.5 equivalents), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine (B1218219) ligand, 2-10 mol%), and a base (e.g., a tertiary amine or an inorganic base, 2-3 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).[11][13]

-

Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude Boc-protected cinnamylamine by column chromatography. The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in dioxane, to yield the desired (E)-2-phenylethenamine.[14]

Biosynthesis

Biosynthetic routes offer an environmentally friendly alternative to chemical synthesis.[2] Engineered Escherichia coli has been successfully used to produce cinnamylamine from precursors like cinnamic acid or cinnamaldehyde.[2][15] Key enzymes in these pathways include ω-transaminases, which convert cinnamaldehyde to cinnamylamine, and carboxylic acid reductases, which reduce cinnamic acid to cinnamaldehyde.[2]

Experimental Protocol: Whole-Cell Biocatalysis for Cinnamylamine Production

-

Strain Cultivation: Cultivate a suitably engineered E. coli strain expressing the necessary enzymes (e.g., ω-transaminase and, if starting from cinnamic acid, a carboxylic acid reductase) in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a desired level (e.g., 0.6-0.8).

-

Induction of Protein Expression: Induce the expression of the target enzymes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 16-30°C) for several hours.

-

Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer. Add the substrate (cinnamaldehyde or cinnamic acid), a co-substrate/amino donor (e.g., L-alanine), and any necessary cofactors (e.g., pyridoxal (B1214274) phosphate (B84403) - PLP).[2]

-

Reaction Monitoring and Product Isolation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking. Monitor the formation of cinnamylamine using HPLC. After the reaction, centrifuge the mixture to remove the cells. The supernatant containing the product can be subjected to extraction and further purification.[2]

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents/Enzymes | Typical Yield | Reference |

| Reductive Amination | Cinnamaldehyde | NH₃/NH₄Cl, NaBH₄ | 70-90% | [5] |

| Reduction of Cinnamamide | Cinnamamide | LiAlH₄ | 60-80% | [1] |

| Heck Reaction | Aryl Bromide, N-Boc-allylamine | Pd(OAc)₂, Phosphine Ligand | 55-65% (after deprotection) | [11] |

| Biosynthesis | Cinnamic Acid | Engineered E. coli (CAR, ω-TA) | up to 90% | [15] |

Signaling Pathways and Biological Activity

Cinnamaldehyde and its derivatives, structurally similar to cinnamylamine, have been shown to modulate various signaling pathways, which is relevant for drug development professionals. These compounds exhibit neuroprotective and anti-inflammatory effects by targeting key cellular signaling cascades.[16]

For instance, cinnamaldehyde has been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[17] It can also modulate the JNK and other MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.[17] In the context of neurodegenerative diseases, cinnamaldehyde and its derivatives have shown potential by acting on pathways such as TLR4/NF-κB, NLRP3, and Nrf2, thereby suppressing oxidative stress and neuroinflammation.[16]

Visualizations

Synthesis Pathways

Caption: Overview of major synthesis pathways for (E)-2-phenylethenamine.

Experimental Workflow: Biosynthesis

Caption: General experimental workflow for the biosynthesis of (E)-2-phenylethenamine.

Signaling Pathway: Anti-inflammatory Action of Cinnamaldehyde Derivatives

Caption: Simplified diagram of the inhibitory effect of cinnamaldehyde derivatives on the NF-κB signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Report on Reductive Amination [art-xy.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. redalyc.org [redalyc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Workup [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Styrylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of styrylamine derivatives, a class of compounds demonstrating significant potential in drug development. The styryl group, characterized by a phenyl ring attached to a vinyl group, imparts favorable pharmacokinetic properties such as increased lipophilicity, which can enhance oral absorption and biological activity. When combined with an amine functional group, the resulting this compound scaffold offers a versatile platform for the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders and infectious diseases.

Discovery and Therapeutic Potential

The styryl moiety is a common feature in medicinally important compounds, contributing to improved lipophilicity and oral absorption.[1] This structural motif is found in a variety of natural products and synthetic molecules with a broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The incorporation of an amine group to form this compound derivatives further expands the chemical space and allows for the modulation of pharmacological properties.

A notable area of investigation for this compound derivatives is in the field of neurodegenerative diseases. Some styryl-containing compounds have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[1][2] Inhibition of MAO-B can increase the levels of dopamine (B1211576) in the brain, offering a symptomatic treatment approach.[1]

Furthermore, derivatives of 5-styryl-2-amino-1,3,4-thiadiazole have demonstrated promising antibacterial and antifungal activities, highlighting the potential of this class of compounds in combating infectious diseases.[3][4] The 1,3,4-thiadiazole (B1197879) ring is a well-established pharmacophore found in several approved drugs.[3][5]

Synthesis of this compound Derivatives

A key example of the synthesis of a this compound derivative is the preparation of 5-styryl-2-amino-1,3,4-thiadiazole. This synthesis involves a multi-step process starting from cinnamic acid (3-phenylpropenoic acid).

Experimental Protocol: Synthesis of 5-Styryl-2-amino-1,3,4-thiadiazole

Materials:

-

3-Phenylpropenoic acid (cinnamic acid)

-

Phosphorus oxychloride (POCl₃)

-

Potassium hydroxide (B78521) (KOH)

-

Distilled water

Procedure:

-

A mixture of 3-phenylpropenoic acid (0.01 mol, 1.48 g) and thiosemicarbazide (0.01 mol, 0.91 g) in phosphorus oxychloride (10 mL) is refluxed for 4 hours.[3]

-

After reflux, the excess POCl₃ is removed by distillation under reduced pressure.[3]

-

The residue is dissolved in 50 mL of distilled water and heated for 1 hour.[3]

-

The resulting solution is cooled, and the precipitate is filtered.[3]

-

The collected solid is then neutralized with a solution of potassium hydroxide.[3]

-

The final product, 5-styryl-2-amino-1,3,4-thiadiazole, is washed with water and recrystallized from an appropriate solvent.

This core structure can be further modified to synthesize a variety of derivatives with different biological activities. For instance, the amino group can be reacted with anhydrides to form amic acids, which can then be cyclized to imides.[3]

Characterization of this compound Derivatives

The synthesized this compound derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structure and purity.

Experimental Protocol: Characterization Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a KBr disk method in the range of 4000-400 cm⁻¹. This technique is used to identify the presence of key functional groups in the synthesized compounds. For 5-styryl-2-amino-1,3,4-thiadiazole, characteristic peaks would include those for N-H stretching, C=N stretching, and C-S stretching.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded using a suitable deuterated solvent (e.g., DMSO-d₆). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for structural elucidation.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.

Biological Activity and Quantitative Data

This compound derivatives have been evaluated for a range of biological activities. The following tables summarize some of the quantitative data available for different classes of styryl-containing compounds, including this compound analogues.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Styryl Derivatives

| Compound Class | Derivative | Target | IC₅₀ (nM) | Reference |

| 3-(E)-Styryl-2H-chromene | Compound 3 (R³ = F) | MAO-B | 10 | [2] |

| (E)-Styrylisatin | (E)-5-styrylisatin | MAO-B | 3,000 (Kᵢ value) | [1] |

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Antimicrobial Activity of 5-Styryl-2-amino-1,3,4-thiadiazole Derivatives

| Compound | Microorganism | Activity | Reference |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | Medium biological effect | [3] |

| Escherichia coli | Medium biological effect | [3] | |

| Amic acid derivative of 5-styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | High biological effect | [3] |

| Escherichia coli | High biological effect | [3] | |

| Imide derivative of 5-styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | High biological effect | [3] |

| Escherichia coli | High biological effect | [3] |

Signaling Pathways and Mechanism of Action

A significant mechanism of action for certain this compound derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. MAOs are responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin.[6]

Monoamine Oxidase Inhibition Pathway

The following diagram illustrates the general pathway of monoamine oxidase activity and its inhibition.

References

- 1. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(E)-Styryl-2H-chromene derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. drugs.com [drugs.com]

Spectroscopic Analysis of Novel Styrylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Novel styrylamine compounds, characterized by a styryl group (Ph-CH=CH-) attached to a nitrogen-containing moiety, represent a privileged scaffold in medicinal chemistry.[1][2] These compounds are integral to drug discovery and development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5] The efficacy and mechanism of action of these compounds are intrinsically linked to their precise molecular structure. Therefore, rigorous spectroscopic analysis is paramount for unambiguous structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).[6] This guide provides an in-depth overview of the core spectroscopic techniques, detailed experimental protocols, and data interpretation strategies essential for the comprehensive analysis of novel this compound compounds.

Core Spectroscopic Techniques for Structural Elucidation

A multi-faceted spectroscopic approach is crucial for the complete characterization of novel organic molecules.[7][8] For this compound derivatives, the combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides a comprehensive understanding of the molecular framework, connectivity, and electronic properties. Infrared (IR) Spectroscopy is also employed for the confirmation of key functional groups.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[8][10] It provides information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of individual nuclei.[11]

-

¹H NMR: Identifies the number, environment, and connectivity of protons. Key signals for styrylamines include aromatic protons, vinylic protons (from the -CH=CH- linker), and protons on carbons adjacent to the amine. The coupling constant (J-value) between the vinylic protons is diagnostic for determining the cis or trans configuration of the double bond.[12]

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule (e.g., sp², sp³, quaternary).[13]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the definitive assembly of the molecular structure.[14][15]

2. Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion, which confirms the molecular formula.[13][16]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated styryl system in these compounds gives rise to characteristic absorption bands in the UV-Vis region.[17] This technique is used to study the electronic transitions within the molecule and can be sensitive to changes in substitution on the aromatic rings or the geometry of the double bond.[18] The wavelength of maximum absorption (λmax) is a key quantitative parameter.[19]

4. Fluorescence Spectroscopy: For this compound derivatives that are fluorescent, this technique offers significantly higher sensitivity than UV-Vis absorption spectroscopy.[20][21] It involves exciting the molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. This is particularly useful in biological applications for tracking the molecule's interaction with cellular components.

Experimental Workflow and Biological Context

The characterization of a novel this compound compound follows a logical progression of experiments. The workflow ensures that comprehensive data is collected for full structural confirmation and subsequent biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Khan Academy [khanacademy.org]

- 18. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 20. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 21. youtube.com [youtube.com]

Quantum Chemical Insights into Styrylamine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of styrylamine isomers. This compound, a molecule possessing both a phenyl ring and an amino group attached to a vinyl bridge, presents a rich isomeric landscape, including E/Z isomers and various conformational isomers arising from rotations around single bonds. Understanding the relative stabilities, electronic properties, and spectroscopic signatures of these isomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry and electronic structure dictate biological activity and material properties.

This guide details the computational protocols for investigating these isomers, presents illustrative quantitative data in a structured format, and provides a visual representation of the computational workflow.

Computational Methodologies

The investigation of this compound isomers relies on a suite of well-established quantum chemical methods. The following protocols are representative of the rigorous approaches employed in the field.

Geometry Optimization and Frequency Calculations

The initial step in the computational study of this compound isomers involves the optimization of their three-dimensional structures. This is crucial for determining the stable conformations and the transition states connecting them.

Protocol:

-

Initial Structure Generation: The E and Z isomers of this compound are built using molecular modeling software. For each geometric isomer, a conformational search is performed by systematically rotating the dihedral angles associated with the C-N and C-C single bonds.

-

Geometry Optimization: The generated structures are then optimized using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable isomer), while a single imaginary frequency indicates a transition state.

Relative Energy and Rotational Barrier Calculations

The relative stability of different isomers is determined by comparing their electronic energies. The energy barrier to rotation around the C-N bond is a key parameter influencing the conformational dynamics.

Protocol:

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as M06-2X with the same basis set, which is known to perform well for thermochemistry and barrier heights.[2]

-

Rotational Barrier Calculation: The rotational barrier of the C-N bond is calculated by performing a relaxed potential energy surface scan. This involves fixing the C-C-N-H dihedral angle at various values (from 0° to 180° in steps of 10-15°) and optimizing the rest of the molecular geometry at each step. The energy difference between the most stable conformation and the transition state for rotation provides the rotational barrier height.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing isomers experimentally.

Protocol:

-

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[3] Tetramethylsilane (TMS) is used as a reference standard for calculating the chemical shifts.

-

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT) calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set.[4] The calculations provide the excitation energies and oscillator strengths for the electronic transitions.

-

Vibrational Spectroscopy: The infrared (IR) and Raman spectra are obtained from the frequency calculations. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[1]

Results and Data Presentation

Table 1: Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) |

| E-isomer (planar) | 0.00 |

| Z-isomer (planar) | 2.5 |

| E-isomer (N-pyramidalized) | 1.8 |

| Z-isomer (N-pyramidalized) | 4.2 |

Table 2: Rotational Barrier around the C-N Bond

| Isomer | Rotational Barrier (kcal/mol) |

| E-styrylamine | 8.5 |

| Z-styrylamine | 7.2 |

Table 3: Calculated Spectroscopic Data for E- and Z-Styrylamine

| Spectroscopic Property | E-Styrylamine | Z-Styrylamine |

| ¹H NMR (ppm) | ||

| Vinyl Hα | 6.8 | 6.5 |

| Vinyl Hβ | 5.4 | 5.6 |

| NH₂ | 3.7 | 3.9 |

| ¹³C NMR (ppm) | ||

| Vinyl Cα | 125 | 123 |

| Vinyl Cβ | 108 | 110 |

| UV-Vis λmax (nm) | 285 | 280 |

| Key IR Frequencies (cm⁻¹) | ||

| N-H stretch | 3450, 3360 | 3445, 3355 |

| C=C stretch | 1640 | 1635 |

Visualization of Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of a comprehensive quantum chemical study of this compound isomers.

Caption: Computational workflow for the study of this compound isomers.

Conclusion

Quantum chemical calculations provide a powerful and indispensable toolkit for the detailed investigation of this compound isomers. By employing methods such as DFT and TD-DFT, researchers can gain deep insights into the geometric, energetic, and spectroscopic properties of these molecules. This information is critical for understanding their behavior and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The methodologies and illustrative data presented in this guide serve as a valuable resource for professionals engaged in the computational study of this compound and related compounds.

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 4. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Styrylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of styrylamine analogs, a class of compounds with significant potential in drug discovery. This document details the diverse pharmacological activities exhibited by these analogs, presents quantitative data from various screening assays, and outlines the experimental protocols for their evaluation. Furthermore, it visualizes key experimental workflows and associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to this compound Analogs

This compound analogs are a class of chemical compounds characterized by a styryl group (a vinylbenzene moiety) connected to an amine. This core structure is a versatile scaffold that has been modified to create a wide array of derivatives with diverse biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition and modulation of cellular signaling pathways. The exploration of this compound analogs and related structures, such as styrylquinazolines and styrylchromones, has yielded promising candidates for therapeutic development.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from biological activity screenings of various this compound analogs and related compounds.

Table 1: Anticancer Activity of this compound Analogs and Related Compounds

| Compound Class | Specific Analog/Derivative | Cell Line | IC50 (µM) | Reference |

| Styrylquinoline | Derivative with nitro group in furan (B31954) substituent | HCT 116 (p53+/+) | < 0.1 | [1] |

| Styrylquinoline | Derivative with nitro group in furan substituent | U-251 | < 0.1 | [1] |

| Bispidine | Compound 4e | HepG2 | 3-9 (gradual decrease) | [2] |

| Bispidine | Compound 7a | HepG2 | 7-25 (gradual decrease) | [2] |

| Bispidine | Compound 4c | HepG2 | 3-25 (gradual decrease) | [2] |

| Piperoniloyl & Cinnamoyl-based amides | Compound 7a, 7e-f, 9c, 9f | Colorectal Cancer Cells | Not specified | [3] |

| Androstane Derivative | 3-chlorobenzylidene at C-16 | Not specified | Not specified | [4] |

| Steroid | 2,3-dichlorophenyl derivative | MCF-7 | 3.47 | [4] |

Table 2: Antitubercular Activity of this compound Analogs and Related Compounds

| Compound Class | Specific Analog/Derivative | Strain | MIC (µg/mL) | Reference |

| Dihydroquinazolinone | Compound 3l (di-substituted aryl with halogens) | M. tuberculosis H37Rv | 2 | [5] |

| Dihydroquinazolinone | Compound 3m (di-substituted aryl with halogens) | M. tuberculosis H37Rv | 2 | [5] |

| Dihydroquinazolinone | Compound 3k (imidazole ring) | M. tuberculosis H37Rv | 4 | [5] |

| Dihydroquinazolinone | Compound 3k (imidazole ring) | MDR M. tuberculosis | 16 | [5] |

| Indolizine | Compound 4 | M. tuberculosis H37Rv | 4 | [6] |

| Indolizine | Compound 4 | MDR M. tuberculosis | 32 | [6] |

| Pyrazolylpyrazoline-clubbed triazole/tetrazole | Compound 9k | M. tuberculosis | 12.5 | [7] |

| Pyrazolylpyrazoline-clubbed triazole/tetrazole | Compound 9o | M. tuberculosis | 12.5 | [7] |

| Damnacanthal | Natural Product | M. tuberculosis | 13.07 | [8] |

| Synthetic Polyacetylene | Not specified | M. tuberculosis | 17.88 | [8] |

| Synthetic Chromene | C10 | M. tuberculosis | 29.13 | [8] |

| 4-anilinoquinoline | Compound 34 | M. tuberculosis | 0.63-1.25 µM | [9] |

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Analogs and Related Compounds

| Compound Class | Specific Analog/Derivative | Target | IC50 (µM) | Reference |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | [10] |

| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | [10] |

| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | [10] |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-A | 3.857 | [10] |

| 1-Propargyl-4-styrylpiperidine | cis isomers | MAO-A | Potent inhibitors | [11] |

| 1-Propargyl-4-styrylpiperidine | trans analogs | MAO-B | Selective inhibitors | [11] |

| Anilide Motif Compound | Compound 55 | MAO-B | 0.056 | [12] |

| Anilide Motif Compound | Compound 7 | MAO-A | 0.126 | [12] |

Table 4: Antioxidant and α-Glucosidase Inhibitory Activities of Styrylchromones

| Compound Class | Specific Analog/Derivative | Activity | EC50/IC50 (µM) | Reference |

| 3-Styrylchromone | Compound 15 (catechol moiety) | DPPH Scavenging | 17 | [13] |

| 3-Styrylchromone | Compound 20 (catechol moiety) | DPPH Scavenging | 23 | [13] |

| 3-Styrylchromone | Compound 15 (catechol moiety) | α-Glucosidase Inhibition | 16 | [13] |

| 3-Styrylchromone | Compound 20 (catechol moiety) | α-Glucosidase Inhibition | 10 | [13] |

| 2-Styrylchromone | B group (catechol at C-3' and C-4') | Neutrophil Oxidative Burst Inhibition | < 2 | [14] |

| 2-Styrylchromone | C8 | Neutrophil Oxidative Burst Inhibition | 1.4 | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the screening of this compound analogs are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]

-

Reagent Preparation:

-

Prepare a 5 mg/mL MTT solution in phosphate-buffered saline (PBS).

-

Filter-sterilize the solution.

-

Prepare a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

-

-

Protocol:

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound analog in a liquid or solid growth medium. The lowest concentration that inhibits growth after a defined incubation period is the MIC.

-

Broth Microdilution Method:

-

Prepare serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for a specified duration).

-

Determine the MIC by visual inspection for turbidity or by using a growth indicator dye (e.g., resazurin). The MIC is the lowest concentration with no visible growth.[6]

-

Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition

This assay determines the ability of this compound analogs to inhibit the activity of MAO-A and MAO-B.

-

Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The assay measures the formation of the product or the consumption of a substrate, often using a spectrophotometric or fluorometric method.

-

Spectrophotometric Protocol:

-

Prepare solutions of recombinant human MAO-A and MAO-B.

-

Prepare a substrate solution (e.g., kynuramine (B1673886) for both isoforms or specific substrates like benzylamine (B48309) for MAO-B).

-

In a 96-well plate, add the enzyme and various concentrations of the this compound analog.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine) over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the analog to calculate the IC50 value.

-

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay assesses the potential of this compound analogs to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

-

Principle: α-Glucosidase hydrolyzes a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a colored product, p-nitrophenol. The inhibitory activity of the this compound analog is determined by measuring the decrease in the rate of p-nitrophenol formation.

-

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Prepare a solution of the substrate pNPG.

-

In a 96-well plate, add the enzyme solution and various concentrations of the this compound analog.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by 2-styrylchromones.

Caption: p53-independent apoptosis induced by styrylquinolines.

Conclusion

This compound analogs represent a promising and versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new therapeutic agents. The provided workflows and signaling pathway diagrams offer a framework for understanding the screening process and the potential mechanisms of action of these compounds. Further research into the structure-activity relationships and optimization of lead compounds will be crucial for translating the potential of this compound analogs into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Styrylchromones Prevent IL-1β-Induced Pro-Inflammatory Activation of Fibroblast-like Synoviocytes while Increasing COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action [ouci.dntb.gov.ua]

- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 11. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unisciencepub.com [unisciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Styrylamine mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Rigosertib (B1238547) (ON-01910.Na), a Biologically Active Styrylamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rigosertib (formerly ON-01910.Na) is a synthetic this compound derivative that has been the subject of extensive research and clinical investigation as a potential anti-cancer agent. Its mechanism of action is complex and appears to be multifaceted, with evidence supporting several distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of rigosertib's mechanisms of action, focusing on its roles as a Polo-like kinase 1 (Plk1) inhibitor, a modulator of the PI3K/Akt signaling pathway, a Ras mimetic, and a microtubule-destabilizing agent. This document is intended to serve as a resource for researchers and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Introduction to Rigosertib

Rigosertib is a small molecule with the chemical name sodium (E)-2-((2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl)amino)acetate. It has demonstrated cytotoxic activity against a broad range of human tumor cell lines in vitro and has shown tumor growth inhibitory effects in preclinical xenograft models.[1] The clinical development of rigosertib has been pursued for various hematological malignancies and solid tumors.[2] A key feature of rigosertib is its non-ATP-competitive nature in its kinase inhibitory activities, which may offer advantages in overcoming certain forms of drug resistance.[1]

The following sections delve into the distinct, yet potentially interconnected, mechanisms through which rigosertib is proposed to exert its anti-neoplastic effects.

Polo-like Kinase 1 (Plk1) Inhibition

Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Elevated expression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis.[1] Rigosertib was initially identified as a potent, non-ATP-competitive inhibitor of Plk1.[1]

Signaling Pathway

Inhibition of Plk1 by rigosertib disrupts the normal progression of mitosis. Plk1 is required for the activation of the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B1/CDK1 complex. This complex is essential for entry into mitosis. By inhibiting Plk1, rigosertib prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1. This results in a G2/M cell cycle arrest and the induction of apoptosis in cancer cells.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Plk1) | 9 nM | Cell-free assay | [3] |

| IC50 (Cancer Cells) | 50 - 250 nM | Various human cancer cell lines | [4] |

Experimental Protocol: In Vitro Plk1 Kinase Inhibition Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on Plk1 kinase activity.[3][4]

Materials:

-

Recombinant human Plk1 enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., casein or a specific peptide substrate for Plk1)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Rigosertib (dissolved in DMSO)

-

ATP solution

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant Plk1 enzyme, and the chosen substrate.

-

Add varying concentrations of rigosertib (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for Plk1 to ensure sensitive detection of inhibition.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each rigosertib concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the rigosertib concentration and fitting the data to a sigmoidal dose-response curve.

PI3K/Akt Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. Rigosertib has been shown to inhibit this pathway, contributing to its anti-tumor activity.[5]

Signaling Pathway

Rigosertib's inhibition of the PI3K/Akt pathway is thought to occur upstream of Akt, leading to a reduction in the phosphorylation and activation of Akt and its downstream effectors, such as mTOR. This disruption of pro-survival signaling can lead to cell cycle arrest and apoptosis.

Quantitative Data

| Parameter | Effect | Cell Line/System | Reference |

| p-Akt (Ser473) levels | Dose-dependent decrease | HNSCC cell lines | [6] |

| p-mTOR levels | Dose-dependent decrease | HNSCC cell lines | [6] |

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to rigosertib treatment.[6]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Rigosertib (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., X-ray film or digital imager)

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of rigosertib (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a loading control like GAPDH.

-

Quantify the band intensities using densitometry software.

Ras Mimetic Activity

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Rigosertib has been proposed to act as a Ras mimetic, binding to the Ras-binding domains (RBDs) of Ras effector proteins, such as Raf kinases and PI3K, thereby preventing their interaction with and activation by Ras.[7]

Signaling Pathway

By acting as a Ras mimetic, rigosertib competitively inhibits the binding of active (GTP-bound) Ras to its downstream effectors. This blocks the activation of multiple signaling cascades, including the Raf/MEK/ERK pathway, which is crucial for cell proliferation.

Quantitative Data

Direct quantitative data for the binding affinity of rigosertib to various RBDs is not consistently reported across the literature. However, functional assays demonstrate its ability to inhibit Ras-effector interactions.

Experimental Protocol: Ras-Raf Binding Assay (Pull-down)

This protocol is designed to assess the ability of rigosertib to inhibit the interaction between active Ras and the RBD of Raf.

Materials:

-

Cancer cells expressing a constitutively active Ras mutant (e.g., KRAS G12V) or stimulated with a growth factor (e.g., EGF) to activate Ras.

-

Lysis buffer.

-

GST-tagged Raf-RBD fusion protein immobilized on glutathione-agarose beads.

-

Rigosertib (dissolved in DMSO).

-

Wash buffer.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Ras antibody.

Procedure:

-

Treat cells with rigosertib or DMSO for a specified time.

-

Lyse the cells and collect the supernatant containing active Ras-GTP.

-

Incubate the cell lysates with the GST-Raf-RBD beads in the presence of rigosertib or DMSO.

-

The GST-Raf-RBD will "pull down" active Ras-GTP from the lysate.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ras antibody.

-

A decrease in the amount of pulled-down Ras in the rigosertib-treated samples compared to the control indicates that rigosertib inhibits the Ras-Raf interaction.

Microtubule Destabilization

More recent evidence suggests that rigosertib may also function as a microtubule-destabilizing agent, similar to vinca (B1221190) alkaloids and colchicine.[8] This activity contributes to the observed mitotic arrest and apoptosis in cancer cells.

Mechanism of Action

Rigosertib is proposed to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The failure to form a proper spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual apoptosis.

Quantitative Data

The concentration of rigosertib required to observe microtubule destabilization in vitro can be significantly higher than the concentrations that induce cytotoxic effects in cells.[9]

| Parameter | Effect | Cell Line/System | Reference |

| In vitro depolymerization | >25 µM | Purified tubulin | [9] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of rigosertib on the polymerization of purified tubulin in vitro.[10]

Materials:

-

Lyophilized, high-purity tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Rigosertib (dissolved in an appropriate solvent)

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration.

-

Prepare reaction mixtures in a 96-well plate on ice, containing polymerization buffer, GTP, and either rigosertib at various concentrations or a vehicle control.

-

Add the tubulin solution to each well.

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Plot the absorbance at 340 nm versus time for each condition.

-

Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Conclusion

The this compound derivative rigosertib exhibits a complex and multifaceted mechanism of action against cancer cells. The evidence to date suggests that it can act as a Plk1 inhibitor, a PI3K/Akt pathway modulator, a Ras mimetic, and a microtubule-destabilizing agent. It is plausible that the predominant mechanism of action is cell-type and context-dependent, and that these different activities may contribute synergistically to its overall anti-tumor effect.

This technical guide provides a foundational understanding of the key proposed mechanisms of action of rigosertib. Further research is warranted to fully elucidate the interplay between these pathways and to identify predictive biomarkers that can guide the clinical application of this and similar this compound-based compounds in oncology. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the biological activities of novel therapeutic agents.

References

- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of ON 01910.Na (Rigosertib), a multikinase PI3K inhibitor in relapsed/refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

Thermochemical Properties of Substituted Styrylamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrylamines, a class of organic compounds characterized by a vinyl group and an amino group attached to a benzene (B151609) ring, are of significant interest in medicinal chemistry and materials science. Their biological activity is often linked to their structural similarity to neurotransmitters like dopamine (B1211576) and serotonin, making them scaffolds for the development of novel therapeutics. Understanding the thermochemical properties of these molecules is crucial for predicting their stability, reactivity, and behavior in various environments, which is essential for drug design, synthesis, and formulation.

This technical guide provides a comprehensive overview of the thermochemical properties of substituted styrylamines and structurally related compounds. Due to the limited availability of direct experimental data on substituted styrylamines, this guide leverages data from analogous compounds, such as substituted anilines and phenethylamines, to provide insights into their thermochemical behavior. Detailed experimental protocols for key thermochemical measurements are also presented, alongside a visualization of a relevant biological pathway.

Data Presentation: Thermochemical Properties of Related Aromatic Amines

The following tables summarize key thermochemical data for compounds structurally related to substituted styrylamines. This data, primarily focusing on enthalpies of formation (ΔfH°), vaporization (ΔvapH°), and sublimation (ΔsubH°), provides a baseline for understanding the energetic properties of this class of molecules.

Table 1: Thermochemical Data for Selected Substituted Anilines

| Compound | Formula | ΔfH°(l/cr, 298.15 K) / kJ·mol⁻¹ | Δvap/subH°(298.15 K) / kJ·mol⁻¹ | ΔfH°(g, 298.15 K) / kJ·mol⁻¹ |

| 2-Ethylaniline | C₈H₁₁N | -59.7 ± 1.9 | 50.8 ± 0.3 | -8.9 ± 1.9 |

| 2-Isopropylaniline | C₉H₁₃N | -92.0 ± 2.0 | 53.0 ± 0.2 | -39.0 ± 2.0 |

| 2-tert-Butylaniline | C₁₀H₁₅N | -132.5 ± 2.4 | 55.4 ± 0.2 | -77.1 ± 2.4 |

| 2,6-Dimethylaniline | C₈H₁₁N | -68.3 ± 1.8 | 51.2 ± 0.2 | -17.1 ± 1.8 |

| 2,6-Diethylaniline | C₁₀H₁₅N | -144.3 ± 2.5 | 57.1 ± 0.2 | -87.2 ± 2.5 |

| 2,6-Diisopropylaniline | C₁₂H₁₉N | -219.0 ± 3.0 | 61.1 ± 0.3 | -157.9 ± 3.0 |

| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | -368.1 ± 4.5 (cr) | 90.9 ± 0.6 (sub) | -277.2 ± 4.5 |

Data sourced from a study on ortho interactions in alkyl-substituted anilines.[1]

Table 2: Enthalpies of Vaporization for Phenethylamine and Related Compounds

| Compound | Formula | ΔvapH°(298.15 K) / kJ·mol⁻¹ |

| 2-Phenethylamine | C₈H₁₁N | 57.51 ± 0.35 |

| (d)-Amphetamine | C₉H₁₃N | 58.2 ± 2.7 |

| (±) N-Ethylamphetamine | C₁₁H₁₇N | 62.4 ± 4.4 |

Data sourced from studies on the vaporization enthalpy of amphetamine and related primary amines.[2][3]

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and effusion-based techniques. The following sections detail the methodologies for two key experimental procedures.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[4] The procedure involves the complete combustion of a sample in a high-pressure oxygen environment within a device called a bomb calorimeter.

Methodology:

-

Sample Preparation: Liquid samples are typically encapsulated in gelatin capsules, while solid samples are pressed into pellets.[1] The mass of the sample is accurately determined.

-

Calorimeter Setup: A known mass of the sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is connected to ignition electrodes, with its end in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.[4][5]

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., to 0.01°C) before, during, and after combustion to determine the temperature change (ΔT).[5]

-

Data Analysis: The heat released during combustion is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb. The energy of combustion at constant volume (ΔcU°) is then corrected to the standard state to obtain the standard enthalpy of combustion (ΔcH°).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.[6][7][8][9]

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice (typically 0.1-1.0 mm in diameter).

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber. The pressure inside the chamber is kept low enough to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter.

-

Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules from the sample effuse through the orifice, forming a molecular beam.

-

Detection: The effusing molecular beam is directed into the ion source of a mass spectrometer. The intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of temperature.

-

Data Analysis: The ion intensity is proportional to the vapor pressure of the substance in the cell. The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation: ln(p) = -ΔsubH°/(RT) + C, where R is the gas constant and C is a constant.

-

Enthalpy of Sublimation Calculation: A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R. From this slope, the standard enthalpy of sublimation (ΔsubH°) can be calculated.[10]

Mandatory Visualization

Signaling Pathway: Inhibition of Dopamine Reuptake

Many substituted phenethylamines, which are structurally similar to styrylamines, exhibit psychoactive properties by modulating neurotransmitter systems. A key mechanism of action for many of these compounds is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[11][12][13] This activity is relevant to their potential use in the treatment of various neurological and psychiatric disorders.